![molecular formula C12H24N2O2 B1272298 2-(Aminoethyl)-1-N-boc-piperidine CAS No. 239482-98-5](/img/structure/B1272298.png)
2-(Aminoethyl)-1-N-boc-piperidine
Overview
Description
2-(Aminoethyl)-1-N-boc-piperidine is a chemical compound that is part of a broader class of organic compounds known as piperidines. Piperidines are cyclic secondary amines that play a significant role in medicinal chemistry and organic synthesis. The N-boc group in this compound refers to a tert-butoxycarbonyl protecting group, which is commonly used to protect amines during chemical reactions.
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to this compound, has been explored in various studies. For instance, the preparation of trisubstituted piperidines through a formal hetero-ene reaction of amino acid derivatives has been reported, where the cyclization of amino aldehyde benzylimines in the presence of Lewis acids yields amino-substituted piperidines . Additionally, the synthesis of piperidine alkaloids from l-pipecolinic acid via oxymercuration-demercuration has been developed, which is a key step in the regio- and stereoselective synthesis of 2-substituted piperidine alkaloids . Moreover, novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized from piperidine carboxylic acids, demonstrating the versatility of piperidine derivatives in forming heterocyclic amino acids .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine, a compound structurally related to this compound, have been characterized using various spectroscopic techniques and theoretical calculations. Density Functional Theory (DFT) has been employed to determine the optimized geometrical parameters and vibrational assignments, and the molecular structure has been further analyzed through HOMO-LUMO bandgap energy and electron excitation analysis .
Chemical Reactions Analysis
Piperidine derivatives, including those with N-Boc protection, are involved in various chemical reactions. For example, the catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been used for the highly enantioselective synthesis of 2-aryl and 2-vinyl piperidines, which are important in the synthesis of tobacco alkaloid anabasine . Additionally, lithiated N-Boc allylic and benzylic amines have been used in conjugate additions to nitroalkenes, leading to the enantioselective synthesis of substituted piperidines and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The presence of the N-Boc group affects the reactivity and stability of the amine, making it less susceptible to unwanted side reactions. The spectroscopic properties, such as IR, Raman, and NMR, provide insights into the compound's structure and reactivity . The molecular docking studies of related compounds suggest potential biological activities, such as anticancer activity against specific protein targets .
Scientific Research Applications
Synthesis of Pharmaceutically Relevant Compounds :
- A study by Sheikh et al. (2012) described the enantioselective synthesis of 2-substituted piperidines, which are significant in pharmaceutical research. The research utilized lithiation-substitution of N-Boc-2-phenylpyrrolidine or -piperidine and highlighted the importance of the tert-butoxycarbonyl (Boc) group's rotation in the process.
Characterization and Structural Analysis :
- Janani et al. (2020) conducted a comprehensive study on 1-Benzyl-4-(N-Boc-amino)piperidine, employing spectroscopic techniques and theoretical calculations to understand its structural features. The research, as detailed in Journal of Molecular Structure, provides insights into the molecular structure and reactivity of such compounds.
Chemical Reactions and Catalysis :
- In the field of catalysis, Beng and Gawley (2011) explored the catalytic dynamic resolution of N-Boc-2-lithiopiperidine for the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. This study demonstrates the compound's utility in producing enantiomerically enriched piperidines.
Synthesis of Heterocyclic Systems :
- The research by Höpfl et al. (1998) focused on synthesizing new 2-aminoethyl borinate derivatives through reactions with piperidine alcohols. These compounds, studied using spectroscopic methods and X-ray crystallography, contribute to understanding new heterocyclic systems.
Development of Novel Dendritic Structures :
- Sacalis et al. (2019) in Tetrahedron synthesized novel dendritic G-2 melamines using 4-amino-1-(tert-butoxycarbonyl)piperidine as a central building block. This research highlights the application in creating complex molecular architectures.
Applications in Organic Syntheses :
- The work of Millet and Baudoin (2015) showcased the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, an important reaction for constructing 3-arylpiperidines, which are key components in pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEBCEWTHGUFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373358 | |
Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
239482-98-5 | |
Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.